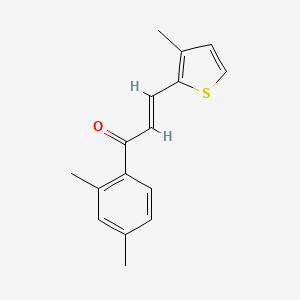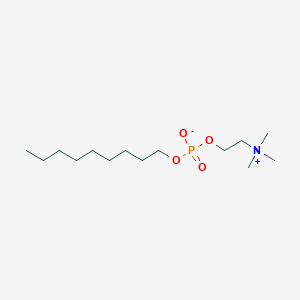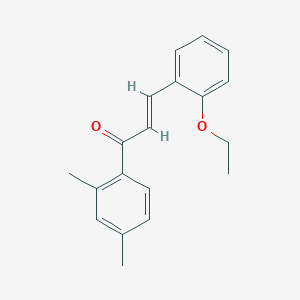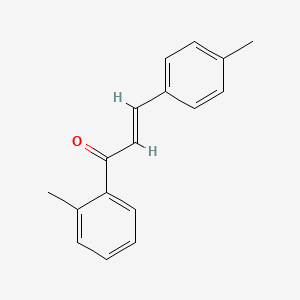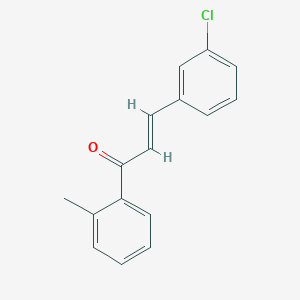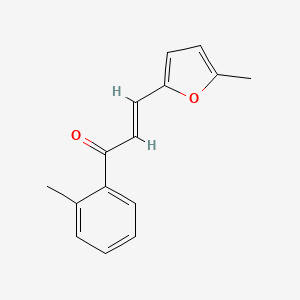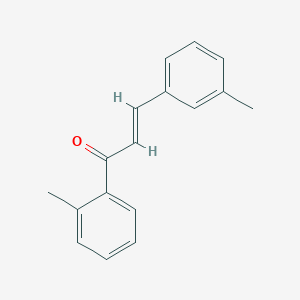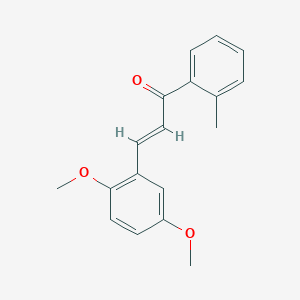
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as 2,5-Dimethoxyphenyl-2-methylprop-2-en-1-one, is an organic compound with a molecular formula of C13H16O2. It is a colorless solid that is insoluble in water but soluble in organic solvents. This compound is of interest due to its potential applications in scientific research and its ability to act as a ligand in certain biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one is not fully understood. However, it is believed that this compound acts as a ligand to the nuclear receptors PPARγ, PPARα, and PPARβ/δ. When this compound binds to these receptors, it causes a conformational change in the receptor and triggers a signal transduction cascade which leads to the regulation of glucose and lipid metabolism, fatty acid metabolism, and inflammation and cell differentiation.
Biochemical and Physiological Effects
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the nuclear receptors PPARγ, PPARα, and PPARβ/δ, which leads to the regulation of glucose and lipid metabolism, fatty acid metabolism, and inflammation and cell differentiation. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one is an advantageous compound to use in lab experiments due to its ability to act as a ligand to the nuclear receptors PPARγ, PPARα, and PPARβ/δ. Additionally, this compound is relatively easy to synthesize and is soluble in organic solvents, making it easy to work with in lab experiments. However, this compound is insoluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one are vast and there are many potential future directions for research. One possible future direction is to further investigate the mechanism of action of this compound and its effects on other nuclear receptors. Additionally, this compound could be studied for its potential to be used as a therapeutic agent for the treatment of various diseases, such as diabetes, obesity, and inflammation. Other potential future directions include the development of more efficient methods of synthesis and the investigation of the compound’s ability to act as an inhibitor of other biochemical processes.
Synthesemethoden
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one can be synthesized through a variety of methods. One common method is to react 2-methyl-3-nitrobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction yields the desired product in good yields and is relatively simple to carry out. Other methods of synthesis include a reaction with 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a palladium catalyst, a reaction between 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a zinc catalyst, and a reaction between 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a nickel catalyst.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one has a variety of scientific research applications. It has been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARγ, which is involved in the regulation of glucose and lipid metabolism. It has also been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARα, which is involved in the regulation of fatty acid metabolism. Additionally, this compound has been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARβ/δ, which is involved in the regulation of inflammation and cell differentiation.
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-6-4-5-7-16(13)17(19)10-8-14-12-15(20-2)9-11-18(14)21-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZQRLMIUJFJI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

